2,3,5-Trifluorophenylacetic acid
Overview
Description
2,3,5-Trifluorophenylacetic acid is an organic compound with the molecular formula C8H5F3O2. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trifluorophenylacetic acid can be synthesized through several methods. One common method involves the fluorination of benzyl cyanide followed by hydrolysis. The process typically involves the reaction of benzyl cyanide with a fluorinating agent such as copper(II) fluoride, followed by hydrolysis to yield the desired product .
Another method involves the reaction of 2,3,5-trifluorobenzyl bromide with sodium cyanide to form 2,3,5-trifluorobenzyl cyanide, which is then hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The raw materials used are generally inexpensive and readily available, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid.
Reduction: The major product is an alcohol.
Substitution: The major products are substituted derivatives of this compound.
Scientific Research Applications
2,3,5-Trifluorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,3,5-trifluorophenylacetic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The fluorine atoms in the compound enhance its metabolic stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Similar in structure but differs in the position of fluorine atoms.
2,3,4-Trifluorophenylacetic acid: Another isomer with different fluorine atom positions, used in similar applications.
Uniqueness
2,3,5-Trifluorophenylacetic acid is unique due to its specific fluorine atom positions, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different pharmacokinetic and pharmacodynamic properties compared to its isomers .
Properties
IUPAC Name |
2-(2,3,5-trifluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVKNKDKNBABCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380721 | |
Record name | 2,3,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-28-0 | |
Record name | 2,3,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132992-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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